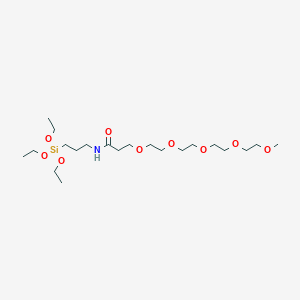
LAM-003
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LAM-003 is a potent and orally bioavailable immunomodulating agent with potential antineoplastic activity
Aplicaciones Científicas De Investigación
Gene Expression and Functional Genomics in Plants
Laser-assisted microdissection (LAM) is an advanced technology crucial in the field of plant biology. It allows for tissue or cell-specific expression profiling of genes and proteins. This specificity is due to LAM's ability to isolate desired tissue or cell types from a heterogeneous population. Originally used in medical science, LAM has found applications in plant biology for comparative transcriptome analysis, plant-pathogen interaction studies, proteomics, and metabolomics. Significant advancements in its methodology have expanded its applications in large-scale functional studies, especially in transcriptomics, proteomics, and metabolome studies in plants (Gautam & Sarkar, 2015).
Advancements in Plant Biology
LAM's application in plant biology extends to isolating specific tissues, cell types, and even organelles. This isolation is conducive to extracting RNA, DNA, or protein, significantly advancing our understanding of plant biology. The technology has been successfully adapted for use with plant tissues, helping answer key questions in plant biology (Day, Grossniklaus, & Macknight, 2005).
Laser-Assisted Machining (LAM) Overview
LAM is also relevant in the field of machining technologies, combining laser technology with traditional machining. While the potential applications of LAM in machining are significant, there are still unresolved issues regarding optimum machining conditions and limitations of the technique (Chryssolouris, Anifantis, & Karagiannis, 1997).
Laser Additive Manufacturing (LAM) in Industrial Applications
LAM is increasingly used in industrial applications, especially in lightweight design for industries like aerospace. The absence of comprehensive design guidelines for LAM limits its broader application, but recent experimental investigations are providing valuable insights for optimizing LAM processes (Kranz, Herzog, & Emmelmann, 2015).
Thermal Analysis in Laser-Based Additive Manufacturing
In laser-based additive manufacturing (LAM), understanding the thermal behavior of materials is crucial for quality control and repeatability of components. Research focusing on thermal behavior is key to acquiring high-quality products in LAM. This area of research is critical for advancing the technology and enhancing its application in various industries (Yan et al., 2018).
Propiedades
Nombre del producto |
LAM-003 |
|---|---|
Nombre IUPAC |
unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LAM-003; LAM 003; LAM003; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)

